Antroquinonol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

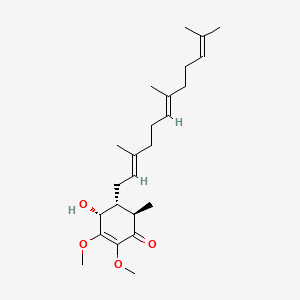

アントロキノノールは、台湾原産の薬用キノコである霊芝の菌糸体から得られる天然化合物です。 この化合物は、抗癌性、抗炎症性、および抗酸化作用などの著しい生物活性により、大きな注目を集めています 。 アントロキノノールはユビキノンファミリーに属し、特に癌の治療において、さまざまな病気の治療に潜在的な可能性を示しています .

準備方法

合成経路と反応条件: アントロキノノールは、前駆体化合物を含む一連の化学反応によって合成することができます。 合成には、一般的にコエンザイムQ0誘導発酵を使用し、アセチルCoA合成に関連するアップレギュレートされた遺伝子が重要な役割を果たします 。 このプロセスには、ファルネシルテール前駆体の形成と、p-ヒドロキシ安息香酸ポリプレニルトランスフェラーゼなどの酵素の関与が含まれます .

工業的生産方法: アントロキノノールの工業的生産には、精製のために高度なクロマトグラフィー技術が使用されます。 超高性能収束クロマトグラフィー(UPC2)と調製用超臨界流体クロマトグラフィー(Prep SFC)が使用され、化合物の高純度レベルが達成されます 。 これらの方法は、従来の逆相液体クロマトグラフィー(RPLC)と比較して、分解能と生産性が向上しています .

化学反応の分析

反応の種類: アントロキノノールは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、その生物活性と治療の可能性にとって不可欠です。

一般的な試薬と条件:

酸化: アントロキノノールは、過酸化水素または過マンガン酸カリウムなどの試薬を使用して、制御された条件下で酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: 置換反応には、アミンやチオールなどの求核剤が関与することが多く、化合物の特定の官能基を置換することができます。

形成される主要な生成物: これらの反応から形成される主要な生成物には、アントロキノノールのさまざまな誘導体があり、これらの誘導体は生物活性が強化または変更されている可能性があります。

4. 科学研究への応用

科学的研究の応用

作用機序

アントロキノノールは、複数の分子標的と経路を通じてその効果を発揮します。

AMP活性化タンパク質キナーゼ(AMPK)の活性化: アントロキノノールはAMPKを活性化し、ラパマイシン標的タンパク質(mTOR)経路の阻害につながります。これにより、癌細胞の増殖と増殖が抑制されます。

Ras経路の阻害: アントロキノノールは、Rasタンパク質の翻訳後修飾に不可欠なタンパク質ファルネシル転移酵素の活性を阻害します。

核因子-κB(NF-κB)の阻害: アントロキノノールはNF-κBの活性化を抑制し、プロ炎症性サイトカインと酸化ストレスの産生を減少させます.

6. 類似の化合物との比較

アントロキノノールは、その特定の分子構造と生物活性により、独自のものです。アントロキノノールは、他のユビキノン誘導体やテルペノイドと類似点を共有しています。

類似の化合物:

独自性: アントロキノノールは、癌細胞のアポトーシスとオートファジーを同時に誘導する能力と、多標的性の作用機序により、他の類似化合物とは異なります .

類似化合物との比較

Antroquinonol is unique due to its specific molecular structure and bioactivities. it shares similarities with other ubiquinone derivatives and terpenoids:

Similar Compounds:

Uniqueness: this compound’s ability to simultaneously induce apoptosis and autophagy in cancer cells, along with its multi-targeted mechanism of action, sets it apart from other similar compounds .

生物活性

Antroquinonol, a compound derived from the medicinal mushroom Antrodia camphorata, has garnered attention for its diverse biological activities, particularly in the realms of oncology and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on recent research findings.

Overview of this compound

This compound is a tetrahydro-ubiquinone that has been recognized for its potential therapeutic applications, including anti-cancer and neuroprotective effects. It has been studied in various preclinical and clinical settings, demonstrating promising results in modulating disease pathways.

- Antioxidative Effects : this compound exhibits significant antioxidative properties, which are crucial in mitigating oxidative stress-related damage in cells. This is particularly relevant in neurodegenerative conditions like Alzheimer's disease (AD), where oxidative stress plays a pivotal role.

- Anti-inflammatory Activity : The compound has been shown to reduce levels of inflammatory cytokines such as IL-1β and TNF-α, suggesting its role in modulating inflammatory responses in various disease models .

- Amyloid-beta Modulation : In studies involving transgenic mouse models of AD, this compound administration resulted in decreased levels of amyloid-beta (Aβ) plaques and improved cognitive function, indicating its potential as a therapeutic agent for AD .

- Inhibition of Cancer Cell Proliferation : this compound has demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC). It inhibits key signaling pathways involved in tumor growth and metastasis, such as Ras and Rho signaling .

Preclinical Studies

- Alzheimer's Disease Models : In a study involving APP transgenic mice, this compound significantly reduced total Aβ levels and improved behavioral outcomes related to memory and learning. The treatment led to a notable decrease in astrocyte activation markers, suggesting reduced neuroinflammation .

- Cancer Models : this compound was evaluated in xenograft models of liver cancer (Hep 3B) but showed variable efficacy depending on the context. While it exhibited some cytotoxic activity in vitro, results were less consistent in vivo .

Clinical Trials

A Phase I clinical trial assessed the safety and tolerability of this compound in patients with metastatic NSCLC. The study found that this compound was well-tolerated across various dosages (50-600 mg), with mild adverse effects primarily related to gastrointestinal issues . No dose-limiting toxicities were reported, supporting further investigation into its efficacy.

Case Studies

Several case studies have highlighted the potential benefits of this compound:

- Case Study 1 : A patient with advanced lung cancer demonstrated stable disease after receiving this compound as part of their treatment regimen. This suggests that while not curative, this compound may help maintain disease stability in some patients .

- Case Study 2 : In patients with early-stage AD participating in an observational study, those receiving this compound reported improved cognitive scores compared to controls, reinforcing the compound's neuroprotective properties .

Data Summary

特性

CAS番号 |

1010081-09-0 |

|---|---|

分子式 |

C24H38O4 |

分子量 |

390.6 g/mol |

IUPAC名 |

(4R,5R,6R)-4-hydroxy-2,3-dimethoxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C24H38O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14,19-20,22,26H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/t19-,20-,22-/m1/s1 |

InChIキー |

LJTSIMVOOOLKOL-FNRDIUJOSA-N |

SMILES |

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C |

異性体SMILES |

C[C@@H]1[C@H]([C@H](C(=C(C1=O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

正規SMILES |

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C |

外観 |

Solid powder |

Key on ui other cas no. |

1010081-09-0 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(+)-antroquinonol A antroquinonol antroquinonol A antroquinonol D |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。